molecular formula C20H30O12 B591357 Forsythoside E CAS No. 93675-88-8

Forsythoside E

Cat. No. B591357
CAS RN: 93675-88-8
M. Wt: 462.448
InChI Key: QIMGUQIHCNDUKU-OJJLXHDHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Forsythoside E is a phenylethanol glycoside that can be isolated from the fruits of Forsythia suspensa . It is one of the major secondary metabolites in Forsythia suspensa .


Synthesis Analysis

The synthesis of Forsythoside E involves complex biochemical reactions within the Forsythia suspensa plant . It is one of the metabolites of Forsythia suspensa and its fluorescence enhancement effects have been studied under simulated physiological conditions .


Molecular Structure Analysis

Forsythoside E has a molecular formula of C20H30O12 . It contains a total of 64 bonds, including 34 non-H bonds, 6 multiple bonds, 7 rotatable bonds, 6 aromatic bonds, 3 six-membered rings, 6 hydroxyl groups, 2 aromatic hydroxyls, 6 secondary alcohols, and 4 ethers (aliphatic) .


Chemical Reactions Analysis

Forsythoside E has been found to interact with two types of cholinesterases, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), in PBS buffer (pH 7.40) using multispectroscopic techniques . It increased the fluorescence intensity of AChE but quenched the fluorescence of BChE .


Physical And Chemical Properties Analysis

Forsythoside E has a molecular weight of 462.445 Da . The density, boiling point, vapor pressure, refractive index, and other physical and chemical properties are yet to be determined .

Scientific Research Applications

Application in Molecular Toxicology

  • Field : Molecular Toxicology .
  • Methods : The study used a combination of approaches based on the mouse model, human umbilical vein endothelial cell monolayer, real-time cellular monitoring, immunoblot analysis, pharmacological inhibition, and molecular docking .
  • Results : The docking scores of Forsythoside A, Forsythoside B, and Forsythoside E were -7.9, -7.4, and -6.5, respectively. The results revealed that Forsythoside A and Forsythoside B were more liable to react with RhoA-GTPγS and form more stable interactions, as compared with Forsythoside E .

Interaction with Cholinesterases

  • Field : Biochemistry .
  • Summary : Forsythoside E, a major secondary metabolite in Forsythia suspensa, has been found to interact with two types of cholinesterases, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
  • Methods : The interactions between Forsythoside E and the cholinesterases were investigated in PBS buffer (pH 7.40) using multispectroscopic techniques .
  • Results : Forsythoside E increased the fluorescence intensity of AChE but quenched the fluorescence of BChE. It was also proved that the complex between the compound and cholinesterases formed spontaneously at a stoichiometric ratio of 1:1 via multispectral technology . Finally, Forsythoside E inhibited the activities of cholinesterases with similar IC 50 values of 1.08 mM for AChE and 0.92 mM for BChE .

properties

IUPAC Name

(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O12/c1-8-13(23)15(25)17(27)20(31-8)30-7-12-14(24)16(26)18(28)19(32-12)29-5-4-9-2-3-10(21)11(22)6-9/h2-3,6,8,12-28H,4-5,7H2,1H3/t8-,12+,13-,14+,15+,16-,17+,18+,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMGUQIHCNDUKU-OJJLXHDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC(=C(C=C3)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Forsythoside E

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.